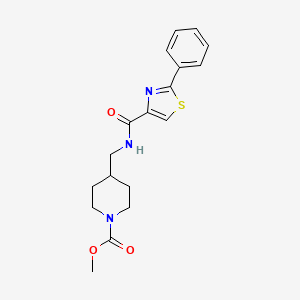

Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group and a 2-phenylthiazole-4-carboxamido-methyl moiety. The methyl ester group at the piperidine nitrogen enhances metabolic stability compared to free amines, while the thiazole-carboxamide linkage may contribute to target binding interactions.

Properties

IUPAC Name |

methyl 4-[[(2-phenyl-1,3-thiazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-18(23)21-9-7-13(8-10-21)11-19-16(22)15-12-25-17(20-15)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKFQUBFKRPCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its amide and piperidine functionalities make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The biological activity of thiazole derivatives has been extensively studied. Compounds like Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate have shown potential as antimicrobial, antifungal, and anticancer agents.

Medicine: Thiazole derivatives are explored for their therapeutic potential. They have been investigated for their ability to inhibit various enzymes and receptors, making them candidates for drug development.

Industry: In material science, thiazole derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other piperidine-1-carboxylate derivatives, particularly in the esterified piperidine backbone. Below is a detailed comparison based on molecular features, substituents, and properties:

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula.

†Abbreviated for clarity; full name in .

Key Observations:

Backbone Variations: The target compound uses a methyl ester at the piperidine nitrogen, whereas tert-butyl esters are prevalent in the compared compounds .

Substituent Complexity: The target’s 2-phenylthiazole-4-carboxamido group contrasts with the bulky sulfonamide-imidazole-cyanophenyl substituent in ’s compound . Thiazoles are known for their role in kinase inhibition, while imidazoles and sulfonamides are common in receptor-targeted drugs. ’s fluoro-nitroaromatic substituent introduces electrophilic reactivity, which may influence metabolic pathways or covalent binding .

Molecular Weight and Drug-Likeness :

- The target compound (MW 359.44) falls within the typical range for orally bioavailable drugs (MW < 500), unlike the heavier compound in (MW 596.74) .

Research Findings and Implications

- Piperidine-carboxylate derivatives are frequently explored as protease or kinase inhibitors.

- Nitro and fluoro groups (as in ) often enhance binding affinity in antimicrobial or anticancer agents but may increase toxicity risks .

- The target’s thiazole-carboxamide moiety could mimic ATP-binding motifs in kinases, a hypothesis supported by studies on similar scaffolds.

Biological Activity

Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring connected to a thiazole moiety via an amide bond. The synthesis typically involves:

- Starting Materials : 2-phenylthiazole-4-carboxylic acid and piperidine-1-carboxylate.

- Amide Bond Formation : Activation of the carboxylic acid using thionyl chloride to form an acid chloride, which is then reacted with piperidine.

- Methylation : The resulting amide is methylated using methyl iodide in the presence of a base like triethylamine.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

- In vitro Studies : Research indicates that compounds similar to this have demonstrated significant antibacterial activity, outperforming standard antibiotics like ampicillin and streptomycin against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.012 μg/mL |

| Reference Drug (Ampicillin) | E. coli | 0.5 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In studies involving various cancer cell lines, it was observed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A431 (skin cancer) | <10 | Doxorubicin (15) |

| HepG2 (liver cancer) | <5 | Doxorubicin (10) |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymes : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Disruption of Cancer Cell Metabolism : The compound can induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. The study reported that the compound exhibited low toxicity against human liver cells while maintaining potent antibacterial activity .

Research on Anticancer Properties

Another significant investigation focused on the anticancer properties of thiazole derivatives. The findings indicated that this compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.